N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
This compound is associated with the family of benzenesulfonamides, which have been extensively studied for their diverse biological activities and chemical properties. Research on this compound and related molecules contributes to the understanding of their synthesis, structure, and potential applications in various fields.
Synthesis Analysis
The synthesis of similar triazolo and pyridazin derivatives typically involves the reaction of benzenesulfonamide with various hydrazinopyridines or through complex multi-step synthesis involving sulfonamides and azides under specific conditions. For instance, Wu et al. (2013) developed an efficient nine-step synthesis for a closely related molecule, showcasing the complexity and precision required in these processes (Wu et al., 2013).
Scientific Research Applications
Antiviral Activity
Compounds derived from the precursor 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity against the Hepatitis-A virus. A particular compound, identified as 15, demonstrated a significant reduction in virus count in plaque reduction infectivity assays (Shamroukh & Ali, 2008).
Antimicrobial Activity
A series of compounds bearing benzenesulfonamide moieties, including pyrazoline derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against a range of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. The results indicated notable antimicrobial activity for specific compounds (Hassan, 2013).
Antitumor Activity
Newly synthesized compounds, including pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, have shown significant cytotoxic activity against cancer cell lines, particularly PC-3 prostate cancer and A-549 lung cancer cells. Certain compounds, such as 15f, exhibited superior antitumor activity by inducing cell cycle arrest and apoptosis through mechanisms like enhancing the expression level of cell cycle inhibitors and activating caspase-3 dependent pathways (Fares et al., 2014).
Antiproliferative Activity
A specific library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared and evaluated for their antiproliferative activity against endothelial and tumor cells. Although these derivatives lost their thrombin inhibitory and fibrinogen receptor antagonistic activities, they exhibited notable effects in inhibiting the proliferation of cells (Ilić et al., 2011).
Inhibition of Human Carbonic Anhydrase Isozymes
Compounds incorporating benzenesulfonamides and various moieties were investigated for their inhibitory effect on human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. These compounds displayed significant inhibition, indicating their potential in the development of anti-tumor agents (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
The compound N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with similar structures have been found to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, which could lead to various pharmacological effects .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
Broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Future Directions
Future research could focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . This could lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLPNNBWNNMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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